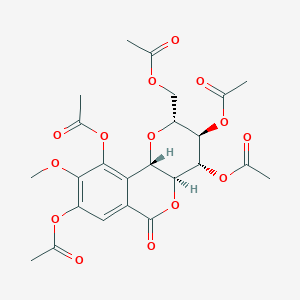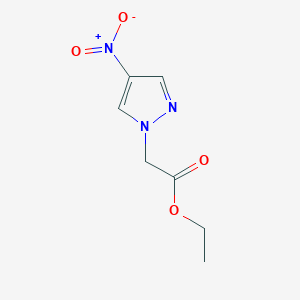
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a benzimidazole derivative that has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood. However, it has been proposed that 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol inhibits the activity of certain enzymes, such as topoisomerase II and protein kinase CK2, which play important roles in cell growth and proliferation. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to induce DNA damage, leading to the activation of the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Effets Biochimiques Et Physiologiques
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of viruses, such as hepatitis C virus. In addition, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to modulate the activity of certain enzymes, such as topoisomerase II and protein kinase CK2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is its poor solubility, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. One area of research is the development of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, which can provide insights into its biological activities and potential therapeutic applications. Additionally, the development of new synthesis methods for 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can improve its purity and yield, making it more accessible for research purposes. Finally, the study of the structure-activity relationship of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can provide valuable information for the design of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol involves the reaction of 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol. The purity and yield of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol can be improved through various purification methods, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been found to exhibit anti-inflammatory and anti-viral activities. 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the replication of viruses, such as hepatitis C virus.
Propriétés
Numéro CAS |
98792-63-3 |
|---|---|
Nom du produit |
4-Amino-2-(1H-benzoimidazol-2-yl)-phenol |
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
4-amino-2-(1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16) |
Clé InChI |
XTZXUCFNTLTPEB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)N)N2 |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



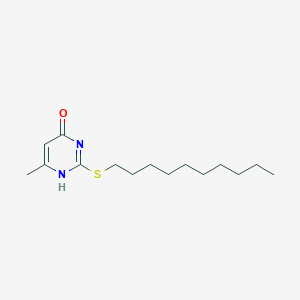
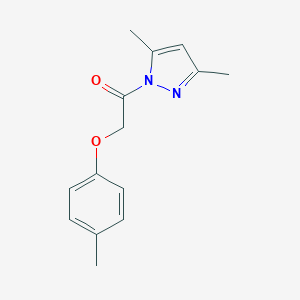

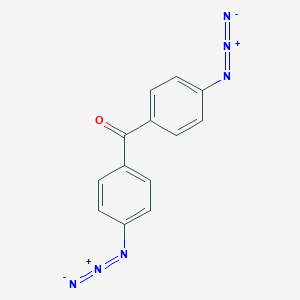


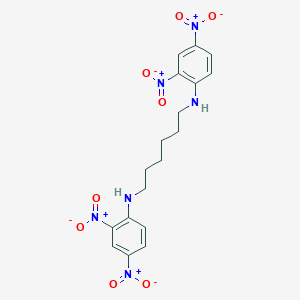

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
